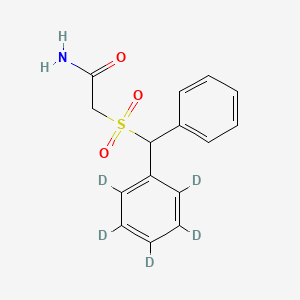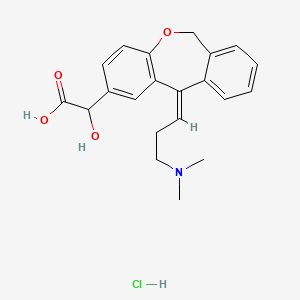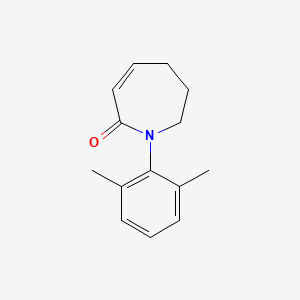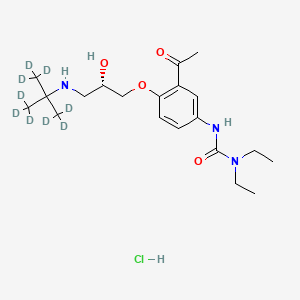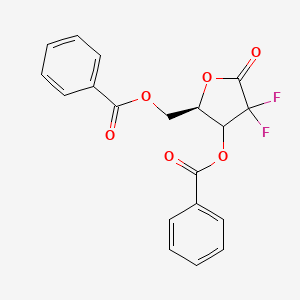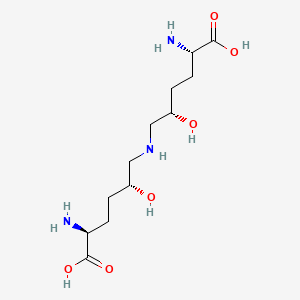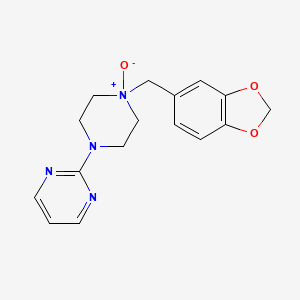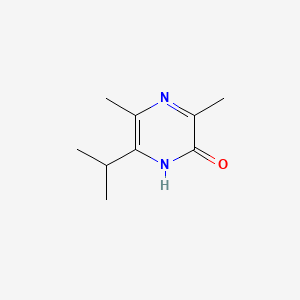![molecular formula C16H14IN3O8 B590364 [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate CAS No. 135617-14-0](/img/structure/B590364.png)
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the substitution of an iodine atom at the 5-position of the uracil ring and the esterification of the 5’-hydroxyl group with a 4-nitrobenzoate group. These modifications confer unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Iodination: The 5-position of the uracil ring is iodinated using iodine and a suitable oxidizing agent.
Esterification: The 5’-hydroxyl group of the nucleoside is esterified with 4-nitrobenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2’-deoxy-5-iodouridine and 4-nitrobenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Various 5-substituted derivatives of 2’-deoxyuridine.
Reduction: 2’-Deoxy-5-amino-uridine 5’-(4-nitrobenzoate).
Hydrolysis: 2’-Deoxy-5-iodouridine and 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) involves its incorporation into DNA in place of thymidine. This substitution disrupts normal DNA synthesis and function, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate synthase, enzymes crucial for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound without the 4-nitrobenzoate ester group.
Idoxuridine: Another nucleoside analog with antiviral properties.
Uniqueness
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) is unique due to the presence of both the iodine atom and the 4-nitrobenzoate ester group. These modifications enhance its chemical stability and biological activity compared to other similar compounds.
Propiedades
Número CAS |
135617-14-0 |
|---|---|
Fórmula molecular |
C16H14IN3O8 |
Peso molecular |
503.205 |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H14IN3O8/c17-10-6-19(16(24)18-14(10)22)13-5-11(21)12(28-13)7-27-15(23)8-1-3-9(4-2-8)20(25)26/h1-4,6,11-13,21H,5,7H2,(H,18,22,24)/t11-,12+,13+/m0/s1 |
Clave InChI |
DVDLLBHGNGTKOZ-YNEHKIRRSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)

